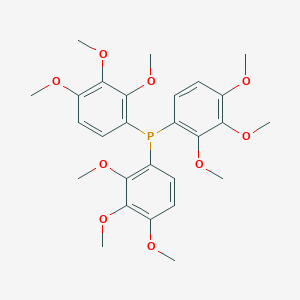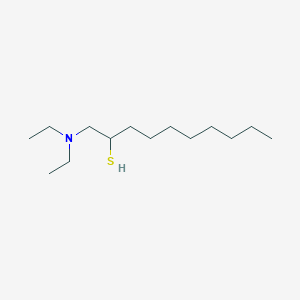
1-(Diethylamino)decane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)decane-2-thiol is an organic compound that belongs to the class of alkylthiols It features a thiol group (-SH) attached to a decane chain, with a diethylamino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)decane-2-thiol can be synthesized through the reaction of 1-bromo-2-diethylaminodecane with sodium hydrosulfide. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)decane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alkanes.
Substitution: Thioethers or thioesters.
Scientific Research Applications
1-(Diethylamino)decane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of self-assembled monolayers for surface modification and corrosion inhibition.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)decane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
1-Decanethiol: Similar structure but lacks the diethylamino group.
2-(Diethylamino)ethanethiol: Shorter chain length but similar functional groups.
Uniqueness: 1-(Diethylamino)decane-2-thiol is unique due to its combination of a long alkyl chain, a thiol group, and a diethylamino group
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its potential and expand its applications.
Properties
CAS No. |
92948-13-5 |
|---|---|
Molecular Formula |
C14H31NS |
Molecular Weight |
245.47 g/mol |
IUPAC Name |
1-(diethylamino)decane-2-thiol |
InChI |
InChI=1S/C14H31NS/c1-4-7-8-9-10-11-12-14(16)13-15(5-2)6-3/h14,16H,4-13H2,1-3H3 |
InChI Key |
RTPNNFXOTHFIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN(CC)CC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14360751.png)
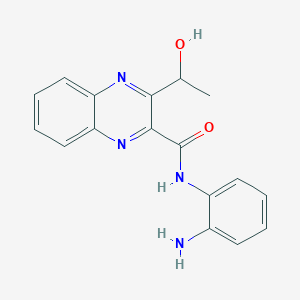
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
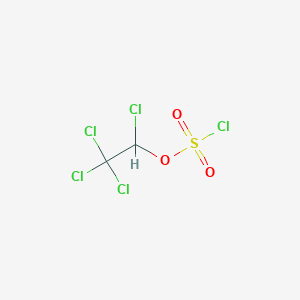

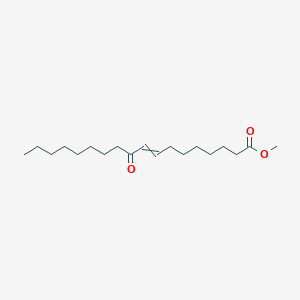
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
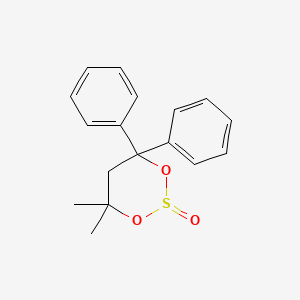

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
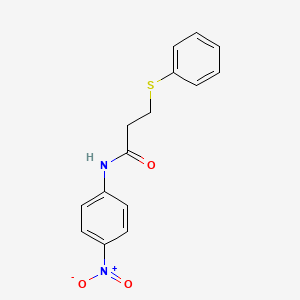
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
